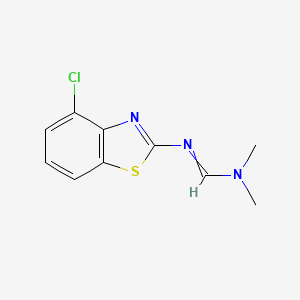![molecular formula C34H66S2 B14317721 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene CAS No. 112141-25-0](/img/structure/B14317721.png)
17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene: is an organic compound characterized by the presence of two heptadecene chains linked by a disulfide bond. This compound is notable for its unique structure, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene typically involves the reaction of heptadec-1-ene with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield the corresponding thiols.
Substitution: The compound can participate in substitution reactions where one of the heptadecene chains is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different substituents replacing one of the heptadecene chains.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of disulfide bonds in biological systems. It may also serve as a model compound for understanding the behavior of similar structures in proteins.
Medicine: Potential applications in medicine include the development of new drugs that target specific pathways involving disulfide bonds. The compound’s ability to undergo redox reactions makes it a candidate for therapeutic agents that modulate oxidative stress.
Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers with enhanced stability or reactivity.
Mécanisme D'action
The compound exerts its effects primarily through the disulfide bond, which can undergo redox reactions. These reactions can modulate the activity of enzymes and other proteins by altering their structure and function. The molecular targets include proteins with cysteine residues that can form disulfide bonds.
Comparaison Avec Des Composés Similaires
1-Heptadecene: A simple alkene with a similar carbon chain length but lacking the disulfide bond.
(Z)-3-(Heptadec-10-en-1-yl)phenol: A compound with a similar carbon chain but different functional groups.
Uniqueness: The presence of the disulfide bond in 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene distinguishes it from other similar compounds
Propriétés
Numéro CAS |
112141-25-0 |
|---|---|
Formule moléculaire |
C34H66S2 |
Poids moléculaire |
539.0 g/mol |
Nom IUPAC |
17-(heptadec-16-enyldisulfanyl)heptadec-1-ene |
InChI |
InChI=1S/C34H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2 |
Clé InChI |
JHWGLLDXDNKSBS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


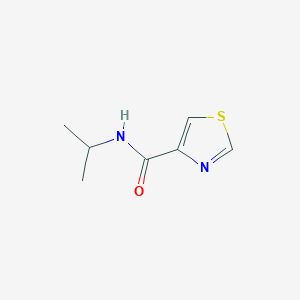
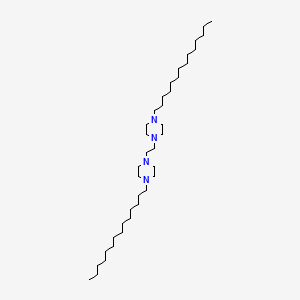
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
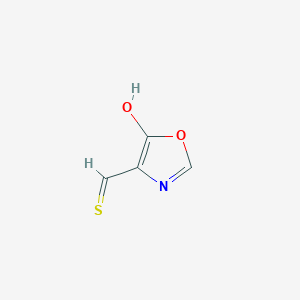
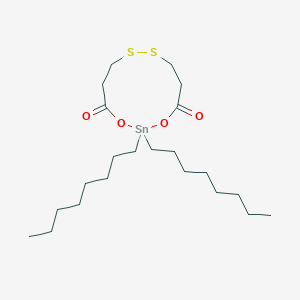

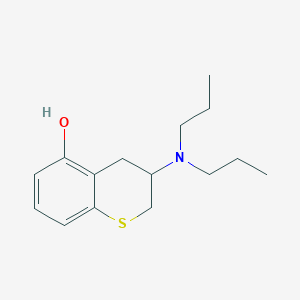
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
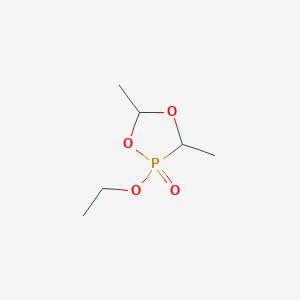
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
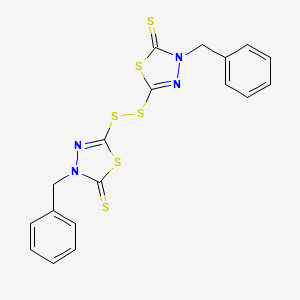
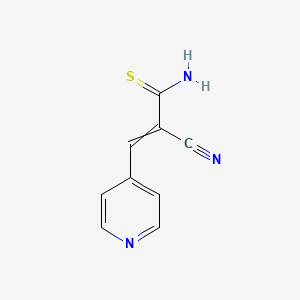
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
